molecular formula C23H30O3 B1671770 Etretinate CAS No. 54350-48-0

Etretinate

Número de catálogo B1671770
Número CAS: 54350-48-0
Peso molecular: 354.5 g/mol
Clave InChI: HQMNCQVAMBCHCO-DJRRULDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etretinate is a medication used to treat severe psoriasis . It is a synthetic aromatic retinoid . The mechanism of action of etretinate is still incompletely understood although, like retinoic acid, it is thought to interfere with the terminal differentiation of keratinocytes . It is thought to bind to the retinoic acid receptors .


Synthesis Analysis

Etretinate belongs to the class of synthetic aromatic retinoids in which the lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group while the all-trans-tetraene structure of the retinoic acid side-chain has been retained .


Molecular Structure Analysis

The chemical formula of Etretinate is C23H30O3 . The average molecular weight is 354.4825 . The structure of Etretinate is similar to that of retinoic acid, with the cyclohexenyl group replaced by a 4-methoxy-2,3,6-trimethylphenyl group .


Chemical Reactions Analysis

Etretinate is rapidly and presystemically metabolised to an active metabolite which appears in plasma at about the same time as the parent drug . A ‘deep’ storage compartment with a very extended elimination half-life gives rise to detectable plasma levels of the drug for at least 3 to 4 months after discontinuation of long-term therapy .


Physical And Chemical Properties Analysis

Etretinate is a highly lipophilic, aromatic retinoid . It is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy .

Aplicaciones Científicas De Investigación

Specific Scientific Field: Dermatology

Retinoids are used in the field of dermatology, particularly in the treatment and prevention of non-melanoma skin cancers .

Summary of the Application

Retinoids, including Etretinate, are natural and synthetic vitamin A derivatives. They have been found to be effective in the prevention and treatment of NMSCs . NMSCs are a heterogeneous group of non-melanocyte-derived skin cancers that include entities such as basal cell carcinoma and cutaneous squamous cell carcinoma (collectively called keratinocyte carcinomas), cutaneous lymphomas, and Kaposi’s sarcoma among others .

Methods of Application or Experimental Procedures

Both topical and systemic retinoids have been investigated in clinical trials as NMSC prophylactics and treatments . The specific methods of application, dosing, and other technical details would depend on the specific type of retinoid used, the type of skin cancer being treated, and individual patient factors.

Results or Outcomes

Retinoids regulate diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . Collectively, retinoids can suppress skin carcinogenesis . Desirable efficacy and tolerability in clinical trials have prompted health regulatory bodies to approve the use of retinoids for NMSC management .

Psoriasis Treatment

Etretinate has been used to treat severe psoriasis . Psoriasis is a chronic skin condition that causes cells to build up rapidly on the surface of the skin, forming scales and red patches that are sometimes itchy or painful .

T-Cell Lymphomas Treatment

Etretinate has been used to treat T-cell lymphomas . T-cell lymphomas are a type of cancer that begins in T cells (T lymphocytes), which are powerful white blood cells that fight infections and diseases .

Inhibition of NADH Oxidase Activity

Etretinate appears to inhibit NADH oxidase activity . NADH oxidase is an enzyme that plays a crucial role in the body’s energy production process .

Treatment of Ichthyosis

Ichthyosis is a family of rare genetic skin disorders characterized by dry, thickened, scaly skin. Etretinate has been used in the treatment of severe forms of ichthyosis .

Treatment of Darier’s Disease

Darier’s disease is a skin condition characterized by wart-like blemishes on the body. Etretinate has been used in the treatment of this condition .

Treatment of Lichen Planus

Lichen Planus is a condition that can cause swelling and irritation in the skin, hair, nails and mucous membranes. Etretinate has been used in the treatment of severe lichen planus .

Safety And Hazards

Etretinate is a teratogen, and may cause birth defects long after use . Therefore, birth control is advised during therapy, and for at least three years after therapy has stopped . Etretinate should be avoided in children, as it may interfere with bone growth .

Direcciones Futuras

Etretinate was taken off the market in Canada in 1996 and America in 1998 due to the risk of birth defects . It remains on the market in Japan as Tigason . Its greatest immediate value is in the control of eruptive and treatment-resistant psoriasis, and in its potential for use in combination with other therapy to improve the response .

Propiedades

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023036
Record name Etretinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

2.2X10-7 mm Hg @ 25 °C /Estimated/
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Etretinate

Color/Form

Crystals

CAS RN

54350-48-0
Record name Etretinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54350-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etretinate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name etretinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etretinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etretinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETRETINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104-105 °C
Record name ETRETINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etretinate
Reactant of Route 2
Reactant of Route 2
Etretinate
Reactant of Route 3
Reactant of Route 3
Etretinate
Reactant of Route 4
Reactant of Route 4
Etretinate
Reactant of Route 5
Reactant of Route 5
Etretinate
Reactant of Route 6
Reactant of Route 6
Etretinate

Citations

For This Compound
17,900
Citations
JM Geiger, M Baudin, JH Saurat - Dermatology, 1994 - karger.com
… may form etretinate (see below), the etretinate warning … etretinate delivered a healthy child with no con genital malformation [23], At the time of conception, the blood levels of etretinate …
Number of citations: 104 karger.com
RK Brazzell, WA Colburn - Journal of the American Academy of …, 1982 - Elsevier
The clinical pharmacokinetic profiles of two orally administered retinoids, isotretinoin and etretinate, are discussed and compared. The pharmacokinetic profile of isotretinoin is …
Number of citations: 140 www.sciencedirect.com
UW Wiegand, RC Chou - Journal of the American Academy of Dermatology, 1998 - jaad.org
… FDA) as a replacement for etretinate for similar indications. Because patients have been successfully treated with etretinate for years, the question arises why etretinate was replaced. In …
Number of citations: 114 www.jaad.org
N OKADA, M HIGASHIYAMA, S MORIMOTO… - Skin research, 1990 - jstage.jst.go.jp
エトレチナート長期内服加療を行なった 39 症例につき, 有効性と安全性の検討を行なった. 対象疾患の内訳は尋常性乾癬 26 例, 膿疱性乾癬 5 例, 掌蹠角化症 2 例, その他 6 例で, 性別は男性 31 例…
Number of citations: 2 www.jstage.jst.go.jp
JJ DiGiovanna, LA Zech, ME Ruddel… - Archives of …, 1989 - jamanetwork.com
… long-term etretinate therapy, we measured serum etretinate … serum concentration of etretinate was observed at five weeks … Since etretinate is stored in fat, we compared each patient's …
Number of citations: 70 jamanetwork.com
M Moriarty, J Dunn, A Darragh, R Lambe, I Brick - The Lancet, 1982 - Elsevier
50 patients with actinic keratosis were studied over four months of treatment with either etretinate ('Tigason') or placebo. Each treatment was given for two months and the order of …
Number of citations: 171 www.sciencedirect.com
K Yonekura, K Takeda… - Acta Dermato …, 2019 - medicaljournalssweden.se
… We demonstrate the clinical efficacy of etretinate in the treatment of cATL … etretinate was discontinued due to disease progression in 2 patients and adverse events in 1 patient. Etretinate …
Number of citations: 6 medicaljournalssweden.se
A Giannetti, M Coppini, MG Bertazzoni… - Journal of the European …, 1999 - Elsevier
… associated with oral etretinate compared with etretinate alone in … All patients took oral etretinate 50 mg/day and applied … might benefit from treatment with etretinate plus calcipotriol, with …
Number of citations: 22 www.sciencedirect.com
K Kragballe, CT Jansen, JM Geiger… - Acta dermato …, 1989 - europepmc.org
… in favour of etretinate. These results demonstrate that acitretin and etretinate have similar … Although the tolerance to acitretin was lower than to etretinate, acitretin offers the important …
Number of citations: 159 europepmc.org
A Ward, RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1983 - Springer
Synopsis: Etretinate 1 (Ro 10-9359) is a new aromatic retinoic acid derivative for the treatment of severe psoriasis and other dyskeratoses. The pharmacological profile of etretinate …
Number of citations: 92 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.